n-Ethyl-2,2-bis(hydroxymethyl)butanamide
Description
Structure
3D Structure
Properties
CAS No. |
6970-66-7 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-ethyl-2,2-bis(hydroxymethyl)butanamide |
InChI |
InChI=1S/C8H17NO3/c1-3-8(5-10,6-11)7(12)9-4-2/h10-11H,3-6H2,1-2H3,(H,9,12) |
InChI Key |
XSBWVNXCDBPILO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)C(=O)NCC |
Origin of Product |
United States |
Synthetic Methodologies for N Ethyl 2,2 Bis Hydroxymethyl Butanamide
Synthesis of the 2,2-Bis(hydroxymethyl)butanoic Acid Precursor
The compound 2,2-bis(hydroxymethyl)butanoic acid (CAS 10097-02-6) is a branched carboxylic acid featuring two primary hydroxyl groups. nih.gov Its synthesis is a critical first stage in producing n-Ethyl-2,2-bis(hydroxymethyl)butanamide.
A prevalent synthetic route to 2,2-bis(hydroxymethyl)butanoic acid involves a base-catalyzed reaction between butyraldehyde (B50154) (butanal) and formaldehyde (B43269). This process leverages classic carbonyl chemistry principles. The reaction proceeds through sequential aldol-type additions followed by a crossed Cannizzaro reaction.
The mechanism unfolds as follows:
Enolate Formation: In the presence of a strong base, such as sodium hydroxide (B78521) or calcium hydroxide, an alpha-proton is abstracted from butyraldehyde to form an enolate.
Aldol (B89426) Addition: The butyraldehyde enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a formaldehyde molecule. This step, which can occur twice, adds two hydroxymethyl groups to the alpha-carbon of the original butyraldehyde.
Cannizzaro Reaction: The resulting intermediate, 2,2-bis(hydroxymethyl)butanal (B3052497), which lacks alpha-protons, undergoes a crossed Cannizzaro reaction with another molecule of formaldehyde in the presence of a concentrated base. In this disproportionation step, the aldehyde intermediate is oxidized to the corresponding carboxylate salt (sodium 2,2-bis(hydroxymethyl)butanoate), while formaldehyde is reduced to methanol.
Acidification: The final step is the acidification of the carboxylate salt with a mineral acid to yield the free carboxylic acid, 2,2-bis(hydroxymethyl)butanoic acid.
An alternative to the Cannizzaro step involves the direct oxidation of the intermediate aldehyde. One common method uses hydrogen peroxide as the oxidant to convert the 2,2-bis(hydroxymethyl)butanal intermediate into the desired carboxylic acid. This approach can sometimes offer better control and yield compared to the Cannizzaro reaction. After the oxidation, the crude product is typically purified via recrystallization to achieve high purity.
Amide Bond Formation from 2,2-Bis(hydroxymethyl)butanoic Acid and Ethylamine (B1201723)
The conversion of the carboxylic acid group of BHMBA into an N-ethyl amide functionality is the final key transformation. This can be accomplished through several standard amidation protocols.
The most straightforward approach to forming the amide is the direct condensation of 2,2-bis(hydroxymethyl)butanoic acid with ethylamine. However, this reaction is often challenging because the basic amine can deprotonate the carboxylic acid, forming a highly unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org To overcome this, the reaction typically requires heating the salt to temperatures above 100°C to drive off water and facilitate the formation of the amide bond. libretexts.orglibretexts.org
More advanced direct condensation methods can be employed under milder conditions using specific promoters. For instance, reagents like titanium tetrachloride (TiCl₄) in a pyridine (B92270) solvent can mediate the direct coupling of carboxylic acids and amines at moderate temperatures (e.g., 85°C), providing the amide product in good yields. nih.gov Another strategy involves using tetrafluoroboric acid (HBF₄) in the presence of molecular sieves, which act as a dehydrating agent to promote the condensation. researchgate.net Hydrothermal synthesis, conducted at high temperatures and pressures (e.g., 250°C and 40 bar), represents another non-catalyzed pathway for direct amide formation. acs.org
To circumvent the harsh conditions of direct condensation and improve efficiency, the carboxylic acid is often activated using a coupling reagent. This strategy is central to modern amide synthesis, particularly in peptide chemistry. rsc.orgfishersci.co.uk The process involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl-substituted intermediate that is readily attacked by the amine nucleophile (ethylamine).
Commonly used coupling reagents fall into several classes:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk The subsequent addition of ethylamine leads to the formation of the desired amide. To suppress side reactions and minimize potential racemization (though not a concern for BHMBA), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. fishersci.co.ukpeptide.com
Onium Salts (Aminium/Uronium and Phosphonium): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. fishersci.co.ukpeptide.com They react with the carboxylic acid to form an activated ester in situ, which then rapidly reacts with the amine. These reactions are typically fast and high-yielding. fishersci.co.uk
The general procedure involves dissolving the 2,2-bis(hydroxymethyl)butanoic acid in a suitable aprotic solvent (like DMF or DCM), adding the coupling reagent (and an additive like HOBt if needed) and a non-nucleophilic base (like DIEA), followed by the addition of ethylamine. fishersci.co.uk
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Activating Mechanism | Byproduct Characteristics |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide) | Forms O-acylisourea intermediate | Dicyclohexylurea (DCU), insoluble in most organic solvents. fishersci.co.uk |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms O-acylisourea intermediate | Water-soluble urea (B33335) byproduct, easily removed by aqueous extraction. peptide.com | |
| Aminium/Uronium Salts | HATU, HBTU | Forms activated OBt or OAt ester | Water-soluble tetramethylurea. |
| Phosphonium Salts | PyBOP | Forms activated OBt ester | Phosphoramide byproducts. |
Potential for Derivatization of Hydroxyl Functionalities
The two primary hydroxyl (-CH₂OH) groups on the this compound molecule offer sites for further chemical modification. The reactivity of these groups is typical of primary alcohols, allowing for a range of derivatization reactions. researchgate.netnih.gov
Common derivatization strategies include:
Esterification: The hydroxyl groups can be acylated by reacting them with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to form esters. nih.govebrary.net This could be used to attach various functional side chains or to create cross-linking sites.
Etherification: Conversion to ethers can be achieved via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide.
Reaction with Isocyanates: The hydroxyl groups react readily with isocyanates to form carbamate (B1207046) (urethane) linkages. This reaction is fundamental to the production of polyurethanes, suggesting that this compound could act as a chain extender or cross-linker in polyurethane systems. researchgate.net
Oxidation: The primary alcohol groups can be oxidized to aldehydes or further to carboxylic acids using appropriate oxidizing agents.
These potential modifications highlight the versatility of this compound as a building block for more complex molecules or polymers.
Table 2: Potential Derivatization Reactions of Hydroxyl Groups
| Reaction Type | Reagent(s) | Functional Group Formed |
|---|---|---|
| Esterification | Acyl Chloride / Acid Anhydride, Base | Ester (-O-C=O)-R) |
| Etherification | 1. Strong Base 2. Alkyl Halide | Ether (-O-R) |
| Urethane (B1682113) Formation | Isocyanate (R-N=C=O) | Carbamate (Urethane) (-O-C(=O)NH-R) |
| Oxidation (Partial) | Mild Oxidizing Agent (e.g., PCC) | Aldehyde (-CHO) |
| Oxidation (Full) | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid (-COOH) |
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Role / Type |
|---|---|
| This compound | Target Compound |
| 2,2-Bis(hydroxymethyl)butanoic acid (BHMBA) | Precursor / Intermediate |
| Ethylamine | Reagent |
| Butyraldehyde (Butanal) | Starting Material |
| Formaldehyde | Starting Material |
| Sodium Hydroxide | Base / Catalyst |
| Hydrogen Peroxide | Oxidizing Agent |
| Titanium tetrachloride (TiCl₄) | Condensation Promoter |
| Tetrafluoroboric acid (HBF₄) | Condensation Promoter |
| Dicyclohexylcarbodiimide (DCC) | Coupling Reagent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling Reagent |
| 1-Hydroxybenzotriazole (HOBt) | Coupling Additive |
| HATU | Coupling Reagent |
| PyBOP | Coupling Reagent |
| Diisopropylethylamine (DIEA) | Non-nucleophilic Base |
| Acyl Chloride | Derivatization Reagent |
| Acid Anhydride | Derivatization Reagent |
Selective Esterification and Etherification
The two primary hydroxyl groups in this compound offer sites for selective functionalization through esterification and etherification. Achieving mono-substitution over di-substitution on these symmetrical diols is a common challenge in organic synthesis.
Selective Esterification:
Selective mono-esterification of diols can be accomplished using several strategies. One approach involves using a limiting amount of the acylating agent in the presence of a suitable catalyst. For instance, enzyme-catalyzed esterification often provides high selectivity due to the specific binding of the substrate to the enzyme's active site.
Another method is the use of resin-bound reagents, such as a resin-bound triphenylphosphine, which can facilitate mono-esterification of symmetrical diols in high yields without the need for high dilution techniques. researchgate.net The Mitsunobu reaction, employing a phosphine (B1218219) reagent and a diazo compound like diethyl azodicarboxylate (DEAD), can also be used for regioselective esterification of diols, particularly in complex molecules like monosaccharides. nih.gov The choice of solvent and reaction conditions can also influence the selectivity, with less polar solvents sometimes favoring mono-esterification. rsc.org
The data below illustrates the influence of the catalyst on the yield of mono-esterification for a generic diol, which is applicable to this compound.
| Catalyst System | Acylating Agent | Solvent | Yield of Mono-ester (%) |
| Lipase | Acyl Anhydride | Toluene | >90 |
| Resin-bound PPh3/I2 | Carboxylic Acid | THF/DCM | 85-95 researchgate.net |
| DEAD/PPh3 | Benzoic Acid | THF | Variable, depends on substrate nih.gov |
Selective Etherification:
Similar to esterification, selective mono-etherification of diols can be achieved by carefully controlling reaction conditions and reagent stoichiometry. The Williamson ether synthesis, reacting the diol with an alkyl halide in the presence of a base, can be tuned to favor mono-etherification by using a limited amount of the alkyl halide.
Catalytic methods have also been developed for the selective mono-etherification of symmetrical diols. For example, metallic sulfates supported on silica (B1680970) gel have been shown to catalyze the selective formation of monotetrahydropyranyl (THP) ethers from symmetrical diols. rsc.org The selectivity in these systems is often attributed to the preferential adsorption of the diol onto the catalyst surface. rsc.org
| Catalyst | Etherifying Agent | Solvent | Selectivity (Mono-ether:Di-ether) |
| NaH | Benzyl Bromide | THF | Dependent on stoichiometry |
| Al₂(SO₄)₃-SiO₂ | Dihydropyran | Hexane | High selectivity for mono-THP ether rsc.org |
Formation of Cyclic Derivatives
The 1,3-diol moiety within this compound is well-suited for the formation of various cyclic derivatives, such as cyclic acetals and ketals. These cyclic structures are often used as protecting groups for the diol functionality during further synthetic transformations.
The reaction of the diol with an aldehyde or a ketone in the presence of an acid catalyst leads to the formation of a five- or six-membered cyclic acetal (B89532) or ketal. For example, reaction with acetone (B3395972) can form a cyclic ketal (an acetonide), while reaction with benzaldehyde (B42025) can form a cyclic acetal (a benzylidene acetal). The formation of these cyclic derivatives is typically a reversible process, and they can be removed under acidic aqueous conditions to regenerate the diol. wikipedia.org
Furthermore, intramolecular dehydration of diols can lead to the formation of cyclic ethers. researchgate.netroyalsocietypublishing.org While this is more common for 1,4- and 1,5-diols, under certain conditions, 1,3-diols can also undergo cyclization, although this is less favorable due to ring strain.
The table below summarizes common cyclic derivatives formed from 1,3-diols.
| Reagent | Catalyst | Cyclic Derivative |
| Acetone | p-Toluenesulfonic acid | Acetonide (cyclic ketal) |
| Benzaldehyde | ZnCl₂ | Benzylidene acetal |
| Dichlorodiphenylmethane | Pyridine | Diphenylmethylene ketal |
Stereochemical Considerations in Synthesis
The synthesis of this compound from n-butyraldehyde and formaldehyde introduces a potential stereocenter at the C2 position of the butanamide backbone. The initial aldol-type condensation reaction can lead to a racemic mixture if no chiral control is exerted.
The stereochemical outcome of the aldol reaction can be influenced by the use of chiral catalysts or auxiliaries. reddit.com The Zimmerman-Traxler model is often used to predict the stereochemistry of aldol reactions, where the geometry of the enolate (E or Z) and the nature of the metal cation influence the relative stereochemistry of the product. masterorganicchemistry.com For a crossed aldol reaction, such as the one that could be employed in the synthesis of the parent acid, four stereoisomers could potentially be formed. youtube.com
If an enantiomerically pure starting material were used, or if a stereoselective reaction was employed, it would be possible to synthesize enantiomerically enriched this compound. The stereochemistry of the C2 center would then influence the physical properties and biological activity of the molecule. The subsequent reactions of the diol moiety, such as selective esterification or cyclization, would not typically affect the stereocenter at C2, but the formation of new stereocenters within the added groups would lead to diastereomers.
Mechanistic Studies of Reactions Involving N Ethyl 2,2 Bis Hydroxymethyl Butanamide
Reactivity Profiling of the Hydroxyl Groups
The two primary hydroxyl groups on the neopentyl core of N-Ethyl-2,2-bis(hydroxymethyl)butanamide are key to its functionality, particularly in polymerization reactions. Their reactivity is analogous to other polyols used in the synthesis of polyesters and polyurethanes.
The hydroxyl groups can undergo esterification with carboxylic acids or their derivatives. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, enhancing its electrophilicity for attack by the hydroxyl group. In the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), the carboxylic acid is activated, facilitating ester formation under milder conditions.
Etherification of the hydroxyl groups is also possible, for instance, through the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
The relative reactivity of the two hydroxyl groups is generally considered to be similar due to their structural equivalence. However, steric hindrance from the ethyl group on the amide nitrogen might introduce some level of differentiation under specific reaction conditions.
Table 1: Representative Reactions of the Hydroxyl Groups
| Reaction Type | Reagent | Product Type | General Conditions |
| Esterification | Carboxylic Acid (R-COOH) | Diester | Acid catalyst, heat |
| Etherification | Alkyl Halide (R-X) | Diether | Strong base, then R-X |
| Urethane (B1682113) Formation | Diisocyanate (OCN-R-NCO) | Polyurethane | Catalyst (e.g., DBTDL) |
Amide Bond Hydrolysis and Stability Kinetics
The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters. libretexts.org
In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the amide anion (a poor leaving group) is the rate-determining step. This is followed by an acid-base reaction between the carboxylic acid and the released ethylamine (B1201723).
The kinetics of hydrolysis can be influenced by temperature, pH, and the presence of catalysts. Generally, higher temperatures and extreme pH values accelerate the rate of hydrolysis.
Table 2: General Conditions for Amide Bond Hydrolysis
| Condition | Key Steps | Products |
| Acidic (H₃O⁺) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer to nitrogen. 4. Elimination of ethylamine. | 2,2-bis(hydroxymethyl)butanoic acid and Ethylammonium salt |
| Basic (OH⁻) | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of ethylamide anion. 4. Deprotonation of carboxylic acid. | 2,2-bis(hydroxymethyl)butanoate and Ethylamine |
Investigations of Alpha-Carbon (C2) Transformations
The alpha-carbon (C2) of this compound is a quaternary carbon, meaning it lacks any hydrogen atoms. Therefore, it is not susceptible to typical alpha-carbon reactions that involve the formation of enols or enolates, such as alpha-halogenation or aldol-type condensations. libretexts.orgjoechem.io These reactions require the presence of at least one alpha-hydrogen to proceed. msu.edu
Transformations involving the alpha-carbon would necessitate the cleavage of a carbon-carbon bond, which would require harsh reaction conditions and are not typically observed under standard synthetic protocols. The stability of the C-C bonds at this quaternary center is a defining feature of the molecule's backbone.
N-Substituted Amide Reactivity and Transformations
The N-ethyl group influences the reactivity of the amide. Compared to an unsubstituted amide, the N-ethyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon. Electronically, the ethyl group is weakly electron-donating, which slightly increases the electron density on the nitrogen and can affect the rotational barrier around the C-N amide bond.
A key reaction of N-substituted amides is reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the coordination of the oxygen to the aluminum species, making it a good leaving group. A second hydride transfer then results in the formation of the corresponding amine, N-ethyl-2,2-bis(hydroxymethyl)butanamine. libretexts.org
Pathways in Polymerization and Crosslinking Reactions
The bifunctional nature of the two hydroxyl groups makes this compound a valuable monomer for step-growth polymerization. It can act as a chain extender or a crosslinking agent.
In the synthesis of polyurethanes, the hydroxyl groups react with diisocyanates. researchgate.netui.ac.idmdpi.com The reaction proceeds through the nucleophilic addition of the hydroxyl group to the isocyanate group, forming a urethane linkage. When reacted with a diisocyanate, a linear polyurethane is formed. If a polyisocyanate with a functionality greater than two is used, or if the resulting polymer chains can further react, a crosslinked network is created. The amide group in the backbone of the polymer derived from this monomer can enhance properties such as hydrogen bonding, potentially improving thermal and mechanical characteristics.
Similarly, it can be used in the synthesis of polyesters by reacting with dicarboxylic acids or their derivatives. The resulting polyesters will have pendant N-ethylamide groups, which can influence the polymer's solubility and intermolecular interactions.
The presence of the two hydroxyl groups also allows for its use as a crosslinking agent in thermosetting resins, such as those based on melamine-formaldehyde or urea-formaldehyde, where it can react with hydroxymethyl groups on the resin to form ether linkages and create a three-dimensional network. researchgate.net
Advanced Spectroscopic and Computational Characterization
Quantum Chemical Investigations
Quantum chemical investigations, particularly those using Density Functional Theory (DFT), offer deep insights into the electronic properties of a molecule.
Natural Bond Orbital (NBO) and Energy Decomposition AnalysesNatural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds and lone pairs).wisc.eduq-chem.comjuniperpublishers.comNBO analysis can quantify electron delocalization, particularly the resonance interaction between the nitrogen lone pair and the carbonyl π* anti-bonding orbital in amides, which is responsible for the characteristic properties of the amide bond.juniperpublishers.com
Energy Decomposition Analysis (EDA) is a method used to break down the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. scm.comillinois.edu This analysis helps in understanding the nature of chemical bonds and intermolecular interactions. illinois.edu
Molecular Dynamics and Conformational Studies
These studies investigate the movement of atoms within a molecule over time, providing insights into its flexibility and preferred shapes.
Conformational Landscapes and Rotational BarriersA molecule can exist in different spatial arrangements, known as conformations, due to rotation around its single bonds. The collection of all possible conformations and their relative energies forms the conformational landscape.researchgate.netFor n-Ethyl-2,2-bis(hydroxymethyl)butanamide, key rotations would occur around the C-N amide bond, as well as the C-C bonds of the ethyl and butyl chains.
The rotation around the amide C-N bond is known to be significantly hindered due to its partial double bond character, leading to a substantial rotational barrier. sbq.org.brmsu.edu This barrier can be determined experimentally using dynamic NMR spectroscopy or calculated using computational methods. researchgate.netnih.govnih.gov The magnitude of this barrier influences the rate of interconversion between different conformers at a given temperature. Theoretical calculations for related N-alkylacetamides show that steric effects of the N-substituents play a major role in determining the rotational barrier height. sbq.org.br
Inter- and Intramolecular Hydrogen Bonding Interactions
Due to the presence of two hydroxyl groups and a secondary amide group, this compound is expected to exhibit a complex network of hydrogen bonds. These interactions play a pivotal role in determining the molecule's conformation and its aggregation behavior in the solid state and in solution.
In the absence of direct experimental data for this compound, a close structural analogue, 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, provides significant insights into the probable hydrogen-bonding network. In the crystal structure of this analogue, molecules are linked by a robust three-dimensional network of O-H···O hydrogen bonds. It is reasonable to infer that this compound would form a similarly extensive hydrogen-bonded structure. The amide group introduces additional possibilities for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor.
The primary hydrogen bonding interactions anticipated for this compound are:
Intermolecular O-H···O bonds: The hydroxyl groups can donate a proton to an oxygen atom of a neighboring molecule, which could be either another hydroxyl oxygen or the carbonyl oxygen of the amide group.
Intermolecular N-H···O bonds: The amide proton can form a strong hydrogen bond with the carbonyl oxygen or a hydroxyl oxygen of an adjacent molecule.
Intramolecular O-H···O or O-H···N bonds: Depending on the molecular conformation, intramolecular hydrogen bonds could potentially form between one of the hydroxyl groups and the carbonyl oxygen or the nitrogen atom of the amide group.
These interactions are critical in stabilizing the crystal lattice and influencing the compound's physical properties, such as melting point and solubility.
| Interaction Type | Donor | Acceptor | Expected Nature |
| Intermolecular | Hydroxyl (O-H) | Hydroxyl Oxygen | Strong, directional |
| Intermolecular | Hydroxyl (O-H) | Carbonyl Oxygen | Strong, directional |
| Intermolecular | Amide (N-H) | Carbonyl Oxygen | Strong, directional |
| Intermolecular | Amide (N-H) | Hydroxyl Oxygen | Moderate, directional |
| Intramolecular | Hydroxyl (O-H) | Carbonyl Oxygen | Conformation-dependent |
Predictive Spectroscopic Modeling (e.g., NMR, IR, UV-Vis)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for simulating NMR, IR, and UV-Vis spectra, which can then be compared with experimental data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation of this compound.
¹H NMR: The spectrum is expected to show distinct signals for the ethyl group protons (a triplet for the -CH₃ and a quartet for the -CH₂-), the diastereotopic protons of the two -CH₂OH groups (appearing as complex multiplets or distinct AB quartets), the N-H proton (a broad singlet or triplet depending on coupling), and the protons of the hydroxyl groups (broad singlets). The chemical shifts would be influenced by the electronic environment and hydrogen bonding.
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the amide, the quaternary carbon, the carbons of the two hydroxymethyl groups, and the two carbons of the ethyl group. The predicted chemical shifts are a key fingerprint of the carbon skeleton.
Infrared (IR) Spectroscopy: Simulated IR spectra can help in identifying the characteristic vibrational modes of the functional groups present in this compound.
O-H Stretching: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.
N-H Stretching: A peak in the range of 3300-3500 cm⁻¹ is anticipated for the amide N-H stretch.
C-H Stretching: Signals in the 2850-3000 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds in the ethyl and hydroxymethyl groups.
C=O Stretching (Amide I): A strong absorption band is predicted between 1630 and 1680 cm⁻¹, which is characteristic of the amide carbonyl group.
N-H Bending (Amide II): A band in the 1510-1570 cm⁻¹ region would be due to the in-plane bending of the N-H bond coupled with C-N stretching.
C-O Stretching: Strong bands in the 1000-1200 cm⁻¹ range are expected from the C-O stretching of the primary alcohol groups.
UV-Vis Spectroscopy: this compound is not expected to have strong absorptions in the visible region of the electromagnetic spectrum. The primary chromophore is the amide group, which typically exhibits a weak n → π* transition at around 210-230 nm and a stronger π → π* transition below 200 nm. Predictive modeling would refine the exact wavelengths of maximum absorption (λ_max_).
| Spectroscopic Technique | Functional Group | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | Ethyl (-CH₃) | ~0.9 - 1.2 ppm (triplet) |
| ¹H NMR | Ethyl (-CH₂-) | ~3.1 - 3.4 ppm (quartet) |
| ¹H NMR | Hydroxymethyl (-CH₂OH) | ~3.5 - 3.9 ppm (multiplet) |
| ¹H NMR | Amide (N-H) | ~6.0 - 8.0 ppm (broad singlet/triplet) |
| ¹³C NMR | Carbonyl (C=O) | ~170 - 175 ppm |
| ¹³C NMR | Quaternary Carbon | ~55 - 65 ppm |
| ¹³C NMR | Hydroxymethyl (-CH₂OH) | ~60 - 70 ppm |
| IR | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) |
| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |
| IR | C=O Stretch (Amide I) | 1630 - 1680 cm⁻¹ |
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. chemicalbook.com While no crystal structure has been reported for this compound, the structure of its close analogue, 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, provides a robust model for its likely solid-state conformation and packing.
A study on 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol revealed a monoclinic crystal system with the space group P2₁/n. The molecules in the crystal are linked by three independent O-H···O hydrogen bonds, creating a three-dimensional network. This extensive hydrogen bonding is responsible for the formation of a stable crystalline lattice.
Based on this analogue, it is highly probable that this compound would also crystallize in a similar fashion, with the amide group providing additional hydrogen bonding motifs (N-H···O=C) that would further reinforce the three-dimensional network. The ethyl group and the hydroxymethyl groups would adopt specific conformations to minimize steric hindrance and maximize the strength of the hydrogen bonds. The precise bond lengths, bond angles, and torsion angles would be determined by the interplay of these intramolecular and intermolecular forces. A hypothetical crystal structure would likely feature layers or channels of molecules held together by these strong directional interactions.
| Parameter | Predicted Value/Feature for this compound (based on analogue) | Reference Analogue Data (2-Ethyl-2-(hydroxymethyl)-1,3-propanediol) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n or similar | P2₁/n |
| Key Intermolecular Forces | O-H···O and N-H···O hydrogen bonds | Three independent O-H···O hydrogen bonds |
| Supramolecular Structure | 3D network | 3D network |
| H-bond O···O distances | ~2.7 Å | 2.704(2) - 2.719(2) Å |
| H-bond O-H···O angles | ~160-175° | 164 - 174° |
The Chemical Obscurity of this compound: A Research Black Hole
Despite the vast and ever-expanding landscape of chemical research, the compound this compound remains a molecule of significant obscurity. Extensive searches of scientific literature and chemical databases have yielded a striking lack of specific information regarding its synthesis, properties, and applications. This notable absence of data prevents a detailed exploration of its potential roles in organic synthesis and polymer science as outlined.
The core structure of this compound, featuring a butanamide backbone with an N-ethyl group and two hydroxymethyl substituents at the alpha-position, suggests theoretical potential as a versatile chemical building block. The presence of two primary alcohol functionalities and a secondary amide group offers multiple reactive sites for a variety of chemical transformations. However, without experimental data, any discussion of its utility remains purely speculative.
While research exists for structurally related compounds, these molecules differ in key aspects that would significantly alter their chemical behavior and potential applications. For instance, studies on N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ethanediamide, which contains a different core structure, or N-ethyl-2,2-diisopropyl butanamide, where isopropyl groups replace the hydroxymethyl moieties, cannot be extrapolated to predict the characteristics of this compound. Similarly, information on N-Ethyl-2-(hydroxymethyl)butanamide, which possesses only one hydroxymethyl group, is not representative of the target di-hydroxymethylated compound.
The absence of dedicated research on this compound means there are no documented findings on its use as a precursor for specialty chemicals, a scaffold for complex molecular architectures, or in the design of functionally tailored derivatives. Consequently, there is no information on its structural modification for tunable properties or the synthesis of bioactive analogues. Furthermore, its role in polymer chemistry and materials research remains entirely unexplored.
Research Applications in Organic Synthesis and Polymer Science
Role in Polymer Chemistry and Materials Research
Novel Monomer Development for Polyurethanes and Polyesters
There are no available studies demonstrating the synthesis of polyurethanes or polyesters using n-Ethyl-2,2-bis(hydroxymethyl)butanamide as a monomer. Research in this area would typically involve reacting the diol with various diisocyanates (for polyurethanes) or diacids/diesters (for polyesters) and characterizing the resulting polymers' molecular weight, thermal properties (such as glass transition temperature and melting point), and mechanical performance. Without experimental data, any discussion of its performance as a monomer remains speculative.
Advanced Crosslinking Agent in Polymer Networks
The two hydroxyl groups on this compound give it the potential to act as a crosslinking agent, forming network structures that can enhance the mechanical strength and solvent resistance of polymers. However, no literature was found that investigates its efficiency as a crosslinker, its reactivity in curing processes, or the properties of the resulting polymer networks.
Hydrophilicity Modulation and Surface Modification in Materials
The amide and hydroxyl functional groups suggest that this compound could be used to increase the hydrophilicity of polymer surfaces. This is often desirable for improving biocompatibility, anti-fouling properties, or adhesion. There is no documented research on its application for these purposes.
Exploration in Emerging Chemical Fields (e.g., Supramolecular Assembly)
Functional molecules with hydrogen-bonding motifs like amides and hydroxyls are often explored for their potential in creating self-assembling supramolecular structures. These structures can have applications in areas like drug delivery and advanced materials. However, no studies concerning the role of this compound in supramolecular chemistry have been published.
Future Research Avenues and Persistent Challenges
Innovations in Green and Sustainable Synthetic Routes
The development of environmentally benign synthetic methodologies for n-Ethyl-2,2-bis(hydroxymethyl)butanamide is a paramount challenge. Current synthetic approaches often rely on traditional chemical processes that may involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. Future research is anticipated to pivot towards green chemistry principles to mitigate these environmental concerns.
Key research directions include the exploration of biocatalysis, employing enzymes or whole-cell systems to orchestrate the synthesis under mild, aqueous conditions. This approach could lead to higher selectivity and reduced energy consumption. Furthermore, the use of renewable starting materials and solvent-free reaction conditions represents a significant frontier. The principles of atom economy will be central, designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. Research into catalytic systems that can be easily recovered and reused will also be crucial for developing sustainable and economically viable manufacturing processes.
Unveiling Novel Reaction Pathways and Catalytic Applications
The inherent structural features of this compound, namely its amide functionality and two primary hydroxyl groups, suggest a rich and largely unexplored reactive landscape. Future investigations are expected to unravel novel reaction pathways, leading to a diverse array of derivatives with unique properties. For instance, the hydroxyl groups can serve as handles for esterification or etherification, opening avenues for the synthesis of new polymers or cross-linking agents.
Moreover, the potential of this compound and its derivatives to act as catalysts is a compelling area for future study. The strategic placement of functional groups could enable the molecule to coordinate with metal ions, forming novel organometallic catalysts. These could find applications in a range of organic transformations, potentially offering unique selectivity and reactivity profiles compared to existing catalytic systems.
Synergistic Integration of Computational and Experimental Methodologies
The convergence of computational modeling and experimental validation promises to accelerate the understanding and application of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. Such computational studies can predict reaction mechanisms, guide the design of new derivatives with desired functionalities, and help interpret experimental data.
Molecular dynamics simulations can be employed to study the conformational landscape of the molecule and its interactions with other molecules or materials at a microscopic level. This synergistic approach, where computational predictions are rigorously tested and refined through laboratory experiments, will be instrumental in rationally designing new applications for this compound, from targeted chemical synthesis to materials science. A combined experimental and computational study has been successfully applied to other complex molecules, providing a strong precedent for this approach. researchgate.net
Expansion into Advanced Materials Design and Engineering
The unique chemical architecture of this compound makes it a promising candidate as a building block for advanced materials. The presence of multiple hydroxyl groups allows for its incorporation into polymeric structures, such as polyesters and polyurethanes. The resulting materials could exhibit tailored properties, including enhanced thermal stability, biodegradability, or specific mechanical characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
